

Application Notes and Protocols for Intratracheal Injection of DMHAPC-Chol Lipoplexes

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Compound of Interest

Compound Name: *DMHAPC-Chol*

Cat. No.: *B607157*

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Introduction

This document provides detailed application notes and protocols for the use of lipoplexes formulated with the cationic lipid N,N-dimethyl-N-(2-(hydroxyethyl))aminopropane-carbamoyl-cholesterol (**DMHAPC-Chol**) for gene delivery to the lungs via intratracheal injection.

DMHAPC-Chol is a synthetic, cholesterol-based cationic lipid featuring a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety. These characteristics contribute to its efficacy and biocompatibility as a non-viral vector for in vivo applications. Liposomes composed of **DMHAPC-Chol** and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have demonstrated the ability to efficiently deliver plasmid DNA both in vitro and in vivo[1]. This guide offers structured tables for key quantitative data, detailed experimental methodologies, and diagrams illustrating relevant biological pathways and workflows.

Data Presentation

Physicochemical Characteristics of Cationic Lipoplexes

The physical properties of lipoplexes are critical determinants of their stability and transfection efficiency. The following table summarizes typical characteristics of cholesterol-based cationic lipoplexes.

Parameter	Value	Method	Reference
Particle Size			
Liposomes	~150 - 200 nm	Dynamic Light Scattering (DLS)	[2]
Lipoplexes (Lipid:DNA)	~200 - 400 nm	Dynamic Light Scattering (DLS)	[3]
Zeta Potential			
Liposomes	+50 to +75 mV	Zeta Potential Analysis	[4]
Lipoplexes (Lipid:DNA)	+25 to +40 mV	Zeta Potential Analysis	[4]
DNA Condensation			
Complete Retardation	N/P Ratio > 1.5 - 2.5	Gel Retardation Assay	

Note: Values are representative and can vary based on the specific formulation, DNA concentration, and buffer conditions.

In Vivo Gene Expression and Inflammatory Response

The following data is derived from studies on hydroxyethylated cationic cholesterol derivatives, including compounds structurally related to **DMHAPC-Chol**, following intratracheal administration in mice.

Parameter	Formulation	Result	Method	Reference
Gene Expression	MHAPC/DOPE Lipoplexes	~2-fold > jet-PEI	Luciferase Assay	
MHAPC/DOPE Lipoplexes	~60-fold > Naked DNA	Luciferase Assay		
Inflammatory Response	MHAPC/DOPE Lipoplexes	Elevated TNF- α levels	ELISA	

MHAPC (N,N-methyl hydroxyethyl aminopropane carbamoyl cholesterol iodide) is a cationic cholesterol derivative closely related to **DMHAPC-Chol**.

Experimental Protocols

Protocol 1: Preparation of DMHAPC-Chol/DOPE Lipoplexes

This protocol describes the preparation of cationic liposomes composed of **DMHAPC-Chol** and DOPE, followed by the formation of lipoplexes with plasmid DNA.

Materials:

- **DMHAPC-Chol**
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform
- Sterile, nuclease-free water
- Plasmid DNA of interest
- Rotary evaporator
- Sonicator (probe or bath)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- **Lipid Film Hydration:** a. Dissolve **DMHAPC-Chol** and DOPE in chloroform at the desired molar ratio (e.g., 1:1). b. In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with sterile, nuclease-free water by vortexing to form multilamellar vesicles (MLVs).

- **Liposome Sizing:** a. Subject the MLV suspension to sonication to create small unilamellar vesicles (SUVs). b. For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
- **Lipoplex Formation:** a. Dilute the plasmid DNA and the liposome suspension separately in a suitable buffer (e.g., sterile 5% glucose solution or saline). b. Add the DNA solution to the liposome suspension dropwise while gently vortexing. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal charge ratio (+/-) of cationic lipid to DNA should be empirically determined but typically ranges from 2:1 to 10:1.

Protocol 2: Intratracheal Instillation of Lipoplexes in Mice

This protocol details the non-invasive, orotracheal instillation method for delivering **DMHAPC-Chol** lipoplexes to the lungs of mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)
- Small animal intubation platform or angled restraining stand
- Fiber optic light source
- Gel-loading pipette tip or a specialized mouse intubation cannula
- 1 mL syringe
- Heating pad for recovery

Procedure:

- **Animal Preparation:** a. Anesthetize the mouse using the approved anesthetic protocol. Confirm the depth of anesthesia by a toe pinch. b. Suspend the anesthetized mouse on the

intubation platform by its upper incisors.

- Visualization of the Trachea: a. Gently pull the tongue to the side to open the oral cavity. b. Use a fiber optic light source to transilluminate the neck area, allowing for clear visualization of the vocal cords and the tracheal opening.
- Instillation: a. Prepare the desired dose of **DMHAPC-Chol** lipoplexes in a 1 mL syringe fitted with a gel-loading pipette tip or a specialized cannula. The typical instillation volume for a mouse is 25-50 μ L. b. Carefully guide the tip of the pipette/cannula into the trachea, passing through the vocal cords. c. Administer the lipoplex suspension with a single, steady push of the syringe plunger. d. To ensure delivery to the lungs, a small volume of air (e.g., 100-200 μ L) can be pushed through the syringe immediately following the liquid instillation.
- Recovery: a. Remove the mouse from the platform and place it on a heating pad in a prone position to recover from anesthesia. b. Monitor the animal until it is fully ambulatory.

Protocol 3: Assessment of In Vivo Gene Expression (Luciferase Assay)

This protocol describes the quantification of gene expression in the lungs following the intratracheal delivery of a luciferase reporter gene using **DMHAPC-Chol** lipoplexes.

Materials:

- Luciferase Assay System
- Lysis buffer (e.g., Reporter Lysis Buffer)
- Protein assay kit (e.g., BCA or Bradford)
- Luminometer
- Homogenizer

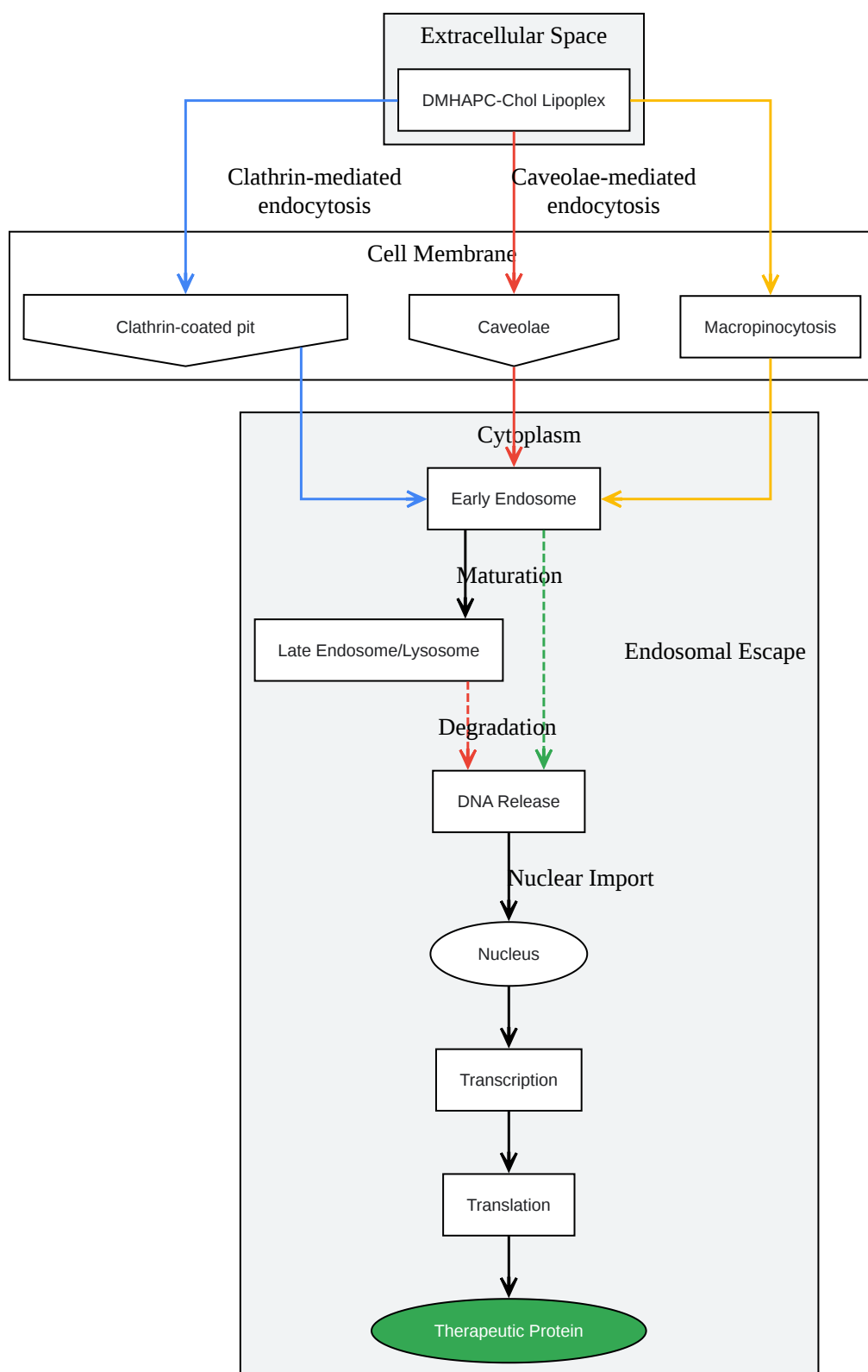
Procedure:

- Tissue Collection and Homogenization: a. At the desired time point post-instillation (e.g., 24, 48, or 72 hours), euthanize the mouse. b. Perfuse the lungs with sterile saline to remove

blood. c. Excise the lungs and place them in a pre-weighed tube. d. Add an appropriate volume of lysis buffer and homogenize the tissue on ice.

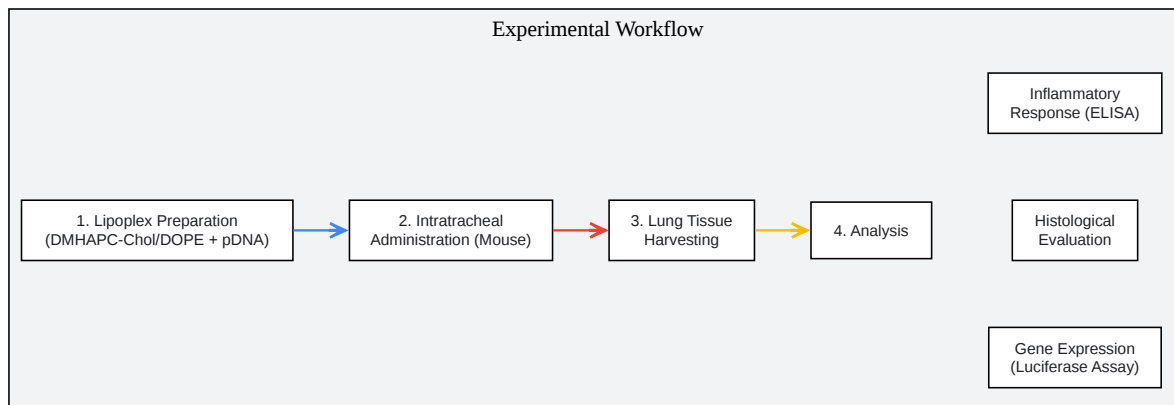
- Lysate Preparation: a. Centrifuge the lung homogenate at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes. b. Collect the supernatant, which contains the cell lysate.
- Luciferase Assay: a. Add a small volume of the cell lysate (e.g., 20 µL) to a luminometer tube. b. Add the luciferase assay reagent according to the manufacturer's instructions. c. Immediately measure the luminescence in a luminometer.
- Data Normalization: a. Determine the total protein concentration of the cell lysate using a standard protein assay. b. Express the luciferase activity as Relative Light Units (RLU) per milligram of total protein (RLU/mg protein).

Visualizations



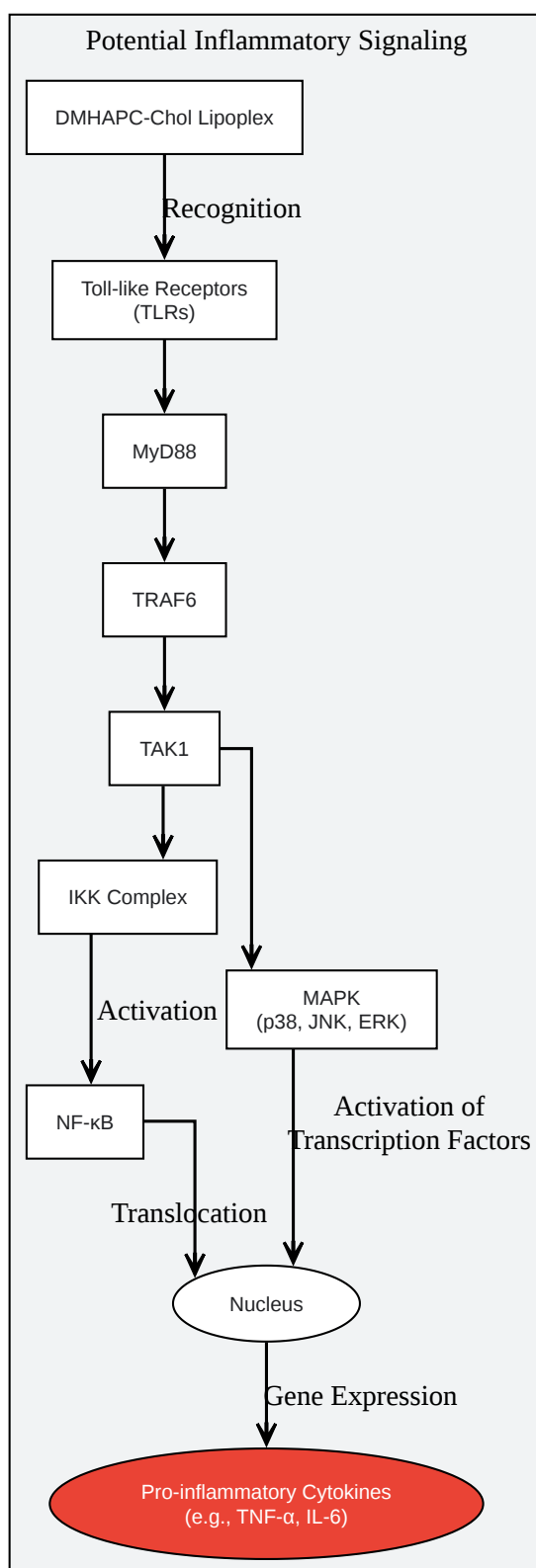
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Cellular Uptake and Trafficking of Lipoplexes.



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In Vivo Study Workflow.



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Potential Inflammatory Signaling Pathway.

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